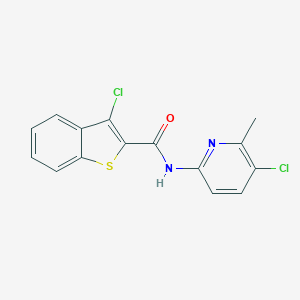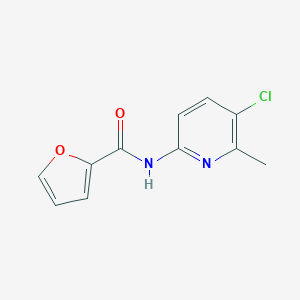
N-(5-chloro-6-methyl-2-pyridinyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-6-methyl-2-pyridinyl)-2-furamide, commonly known as CMF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMF is a heterocyclic compound that has a furan ring and a pyridine ring, both of which are substituted with a methyl and a chloro group, respectively.
Wirkmechanismus
The mechanism of action of CMF is not fully understood, but studies have suggested that it acts through multiple pathways. In cancer cells, CMF has been found to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. CMF has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of cell survival and inflammation.
In insects, CMF acts as an acetylcholinesterase inhibitor, leading to the accumulation of acetylcholine in the synaptic cleft and ultimately causing paralysis and death.
Biochemical and Physiological Effects
CMF has been found to have various biochemical and physiological effects. In cancer cells, CMF has been shown to induce DNA damage, inhibit cell cycle progression, and reduce the expression of anti-apoptotic proteins. In insects, CMF has been found to cause a decrease in acetylcholinesterase activity and an increase in acetylcholine levels in the synaptic cleft.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using CMF in lab experiments is its potent activity against cancer cells and insects. CMF has been found to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using CMF is its potential toxicity to non-target organisms. CMF has been found to have toxic effects on honeybees and other beneficial insects, which may limit its use in agricultural settings.
Zukünftige Richtungen
There are several future directions for research on CMF. One area of interest is the development of CMF derivatives with improved activity and reduced toxicity. Another area of research is the use of CMF in combination with other drugs or pesticides to enhance their efficacy. Finally, further studies are needed to fully understand the mechanism of action of CMF and its potential applications in various fields.
Synthesemethoden
The synthesis of CMF involves the reaction of 5-chloro-6-methyl-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with furfurylamine to yield CMF. The reaction scheme is shown below:
Wissenschaftliche Forschungsanwendungen
CMF has been extensively studied for its potential applications in various fields. One of the major areas of research is its anticancer activity. Studies have shown that CMF has potent antiproliferative effects on various cancer cell lines, including breast, lung, and colon cancer. CMF has been found to induce apoptosis, inhibit cell migration, and reduce tumor growth in animal models.
Another area of research is the use of CMF as a pesticide. CMF has been shown to have insecticidal activity against various pests, including mosquitoes, aphids, and whiteflies. CMF acts as a potent inhibitor of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects.
Eigenschaften
Molekularformel |
C11H9ClN2O2 |
|---|---|
Molekulargewicht |
236.65 g/mol |
IUPAC-Name |
N-(5-chloro-6-methylpyridin-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-8(12)4-5-10(13-7)14-11(15)9-3-2-6-16-9/h2-6H,1H3,(H,13,14,15) |
InChI-Schlüssel |
QUUZYKYFTLEIHB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC=CO2)Cl |
Kanonische SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC=CO2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



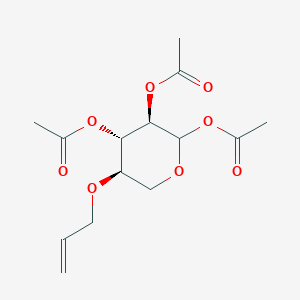
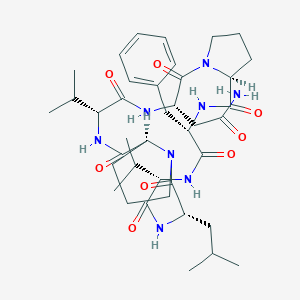
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B235627.png)
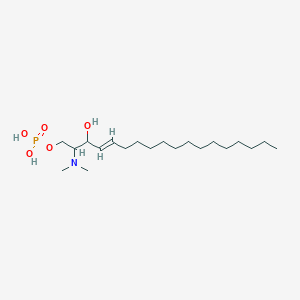

![1-(4-chlorophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B235648.png)





![(2R,3R,4S,5S,6R)-2-[(2S)-4-[(4S,8S,9S,13S)-16-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B235683.png)
![N-(5-chloro-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B235685.png)
